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Compound of Interest

Compound Name: Sclareol glycol

Cat. No.: B1249286

Sclareol, a naturally occurring diterpene alcohol primarily extracted from clary sage (Salvia
sclarea), is gaining significant interest in the food industry as a versatile flavoring agent.[1][2]
Its unique sensory profile, characterized by woody, balsamic, sweet, earthy, and spicy notes,
allows it to be utilized in a wide array of food and beverage products to impart depth and
complexity.[3] This document provides detailed application notes and protocols for researchers,
scientists, and drug development professionals on the use of sclareol as a flavoring agent.

Sensory Properties and Applications

Sclareol's distinct flavor and aroma profile makes it a valuable ingredient in various food
categories. It is described as having a sweet, balsamic, and clary sage-like odor with woody
and weedy undertones. Its taste is characterized as woody, balsamic, and reminiscent of clary
sage, with amber and brothy notes.[4] This complex profile allows it to be used as a flavor
enhancer and fixative in perfumes, as well as a flavoring agent in foods and beverages.[5]

Table 1: Sensory Profile of Sclareol

Attribute Descriptors

Sweet, balsamic, clary sage, amber, woody,
Odor

weedy[4]

Woody, balsamic, sage, clary sage, amber,
Taste

weedy, brothy, cascarilla[4]
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Common applications of sclareol as a flavoring agent include alcoholic beverages,
confectionery, and herbal teas, where it imparts a woody and herbal note.[5] It can also be
used to add desirable depth to fantasy flavors and dark berry or fruity nuances.[3]

Regulatory Status

Sclareol is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally
Recognized as Safe (GRAS) for use as a flavoring substance. Its FEMA number is 4502.[6]
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated (-)-
Sclareol and concluded that there is "no safety concern at current levels of intake when used

as a flavouring agent".[7]

Table 2: Regulatory Information for Sclareol

Organization Designation Details
GRAS (Generally Recognized

FEMA FEMA No. 4502[6]
as Safe)

. No safety concern at current
JECFA Flavoring Agent )
intake levels[7]

FDA Added to Food Flavoring Agent or Adjuvant[6]

Quantitative Data

Reported use levels for sclareol in specific food categories are summarized below. These
values are based on FEMA GRAS assessments.

Table 3: Recommended Usage Levels of Sclareol in Food

Food Category Average Usual PPM Average Maximum PPM
Baked Goods 10.0 50.0
Non-alcoholic Beverages 5.0 25.0

Source: The Good Scents Company Information System
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A "Threshold of Concern" has been established at 1800 (u g/person/day ), which is a value
used in safety assessments of flavoring substances.[8]

Experimental Protocols

Protocol 1: Sensory Evaluation of Sclareol in a Beverage
Matrix

Objective: To determine the sensory profile and consumer acceptance of sclareol in a model
beverage.

Materials:

Sclareol (food grade)

e Deionized water

e Sucrose

o Citric acid

o Glass beakers and stirring equipment

o Graduated cylinders

e Sensory evaluation booths with controlled lighting and ventilation

Computerized sensory data collection system

Procedure:

e Sample Preparation:

o Prepare a stock solution of sclareol by dissolving it in a suitable food-grade solvent (e.g.,
ethanol) at a known concentration.

o Prepare a base beverage solution containing 8% sucrose and 0.1% citric acid in deionized
water.
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o Spike the base beverage with the sclareol stock solution to achieve different
concentrations (e.g., 1, 5, 10, and 20 ppm). Prepare a control sample with no added
sclareol.

o Panelist Recruitment and Training:
o Recruit 20-30 consumer panelists who are regular consumers of flavored beverages.

o Conduct a brief training session to familiarize panelists with the sensory evaluation
procedure and terminology.

e Sensory Evaluation:
o Present the samples to the panelists in a randomized and blind-coded manner.

o Ask panelists to evaluate the samples for aroma, flavor, and overall liking using a 9-point
hedonic scale (1 = dislike extremely, 9 = like extremely).

o Also, ask panelists to describe the flavor profile of each sample using a checklist of
descriptors (e.g., woody, sweet, bitter, herbal, etc.).

e Data Analysis:

o Analyze the hedonic ratings using Analysis of Variance (ANOVA) to determine if there are
significant differences in liking between the samples.

o Use descriptive analysis to create a flavor profile for each sclareol concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1249286?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574335/
https://foodscienceuniverse.com/sensory-evaluation-of-foods/
https://www.cabidigitallibrary.org/doi/full/10.5555/19900396651
https://github.com/abruzzi/graphviz-scripts
https://www.researchgate.net/publication/289124553_Oxidation_and_degradation_of_the_sclareol_side_chain
https://pubchem.ncbi.nlm.nih.gov/compound/Sclareol
https://www.graphviz.org/pdf/dotguide.pdf
https://www.researchgate.net/publication/375336031_Biotransformation_of_sclareol_by_a_fungal_endophyte_of_Salvia_sclarea
https://www.benchchem.com/product/b1249286#application-of-sclareol-as-a-flavoring-agent-in-the-food-industry
https://www.benchchem.com/product/b1249286#application-of-sclareol-as-a-flavoring-agent-in-the-food-industry
https://www.benchchem.com/product/b1249286#application-of-sclareol-as-a-flavoring-agent-in-the-food-industry
https://www.benchchem.com/product/b1249286#application-of-sclareol-as-a-flavoring-agent-in-the-food-industry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1249286?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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